molecular formula C18H15NO4 B433743 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 353465-87-9

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No. B433743
CAS RN: 353465-87-9
M. Wt: 309.3g/mol
InChI Key: QEULWPNHMXIJAI-UHFFFAOYSA-N
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Description

“Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most common strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is complex. It includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a key structural feature of this compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve several steps . These reactions often involve the use of catalysts and specific reaction conditions .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, such as Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, have shown promising results in anticancer research. Studies have demonstrated that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their potential to serve as targeted therapy agents with minimal side effects.

Antimicrobial Agents

The benzofuran scaffold is increasingly recognized for its potential in developing new antimicrobial agents. Substituents on the benzofuran nucleus, such as halogens, nitro, and hydroxyl groups, have displayed potent antibacterial activity . This makes Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate a candidate for further exploration in the development of novel antibiotics.

Synthesis of Complex Natural Products

The benzofuran ring is a core structural unit in many biologically active natural medicines and synthetic chemical materials. The synthesis of complex natural products containing benzofuran rings is a significant area of research, with the aim to replicate and understand the biological activities of these natural compounds . Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be used as a precursor or intermediate in such synthetic processes.

Drug Lead Compounds

Benzofuran compounds are potential natural drug lead compounds due to their wide distribution in higher plants and diverse pharmacological activities. The exploration of benzofuran derivatives like Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could lead to the discovery of new drugs and clinical drug candidates .

Hepatitis C Therapeutics

Recent discoveries have highlighted the anti-hepatitis C virus activity of novel macrocyclic benzofuran compounds. These findings suggest that benzofuran derivatives could be effective therapeutic drugs for hepatitis C disease, and Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate may play a role in the development of such treatments .

Green Chemistry Synthesis

The construction of benzofuran rings through green chemistry approaches, such as microwave-assisted synthesis and proton quantum tunneling, is an area of interest. These methods aim to reduce side reactions and increase yield, making the synthesis process more environmentally friendly. Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be synthesized using these green chemistry techniques, contributing to sustainable chemical practices .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research will likely focus on the development of new synthetic methods for benzofuran derivatives and the exploration of their biological activities .

properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-12-7-4-6-10-15(12)23-16(11)17(20)19-14-9-5-3-8-13(14)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULWPNHMXIJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

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